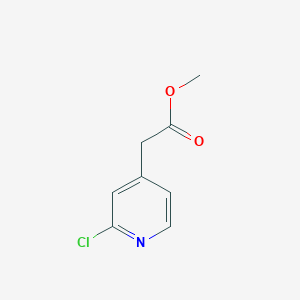

Methyl 2-(2-chloropyridin-4-yl)acetate

Description

BenchChem offers high-quality Methyl 2-(2-chloropyridin-4-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(2-chloropyridin-4-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(2-chloropyridin-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-12-8(11)5-6-2-3-10-7(9)4-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZVZTKKGCCTTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646813 | |

| Record name | Methyl (2-chloropyridin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884600-82-2 | |

| Record name | Methyl (2-chloropyridin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(2-chloropyridin-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

Methyl 2-(2-chloropyridin-4-yl)acetate is a pivotal heterocyclic building block in modern medicinal chemistry and agrochemical research. Its unique structural motif, featuring a substituted pyridine ring, offers a versatile scaffold for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of its chemical properties, a validated synthetic route, key applications with a focus on drug discovery, and detailed analytical and purification protocols. The insights herein are curated to empower researchers in leveraging this compound to its full potential in their scientific endeavors.

Core Chemical Properties

Methyl 2-(2-chloropyridin-4-yl)acetate is a compound with the molecular formula C₈H₈ClNO₂ and a molecular weight of 185.61 g/mol .[1][2][3] A summary of its key identifiers and computed chemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 185.61 g/mol | [1], [2] |

| CAS Number | 884600-82-2 | [1] |

| Molecular Formula | C₈H₈ClNO₂ | [1] |

| Topological Polar Surface Area (TPSA) | 39.19 Ų | [1] |

| logP | 1.4505 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 2 | [1] |

Synthesis and Mechanistic Insights

The synthesis of Methyl 2-(2-chloropyridin-4-yl)acetate can be achieved through a multi-step process starting from readily available precursors. A common and efficient route involves the transformation of 2-chloro-4-methylpyridine. The rationale behind this synthetic strategy is the stepwise functionalization of the pyridine ring to introduce the desired acetate moiety.

Experimental Protocol:

Step 1: Chlorination of 2-Chloro-4-methylpyridine

-

To a solution of 2-chloro-4-methylpyridine in a suitable solvent such as carbon tetrachloride, add N-chlorosuccinimide (NCS) or sulfuryl chloride.

-

Introduce a radical initiator, for example, benzoyl peroxide or AIBN.

-

Reflux the mixture under an inert atmosphere until the reaction is complete, as monitored by TLC or GC-MS.

-

After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain crude 2-chloro-4-(chloromethyl)pyridine.

Step 2: Cyanation to 2-(2-Chloropyridin-4-yl)acetonitrile

-

Dissolve the crude 2-chloro-4-(chloromethyl)pyridine in a polar aprotic solvent like DMSO or DMF.

-

Add a cyanide source, such as sodium cyanide, portion-wise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.

-

Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-(2-chloropyridin-4-yl)acetonitrile.

Step 3: Hydrolysis to 2-(2-Chloropyridin-4-yl)acetic acid

-

The nitrile can be hydrolyzed under either acidic or basic conditions. For acidic hydrolysis, reflux the nitrile in a mixture of concentrated hydrochloric acid and water.

-

For basic hydrolysis, reflux the nitrile with an aqueous solution of a strong base like sodium hydroxide.

-

After completion of the reaction, neutralize the solution to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry to obtain 2-(2-chloropyridin-4-yl)acetic acid.

Step 4: Esterification to Methyl 2-(2-chloropyridin-4-yl)acetate

-

Suspend 2-(2-chloropyridin-4-yl)acetic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Reflux the mixture until the esterification is complete.

-

Remove the excess methanol under reduced pressure, and neutralize the residue with a mild base like sodium bicarbonate solution.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to afford the final product, Methyl 2-(2-chloropyridin-4-yl)acetate.

Applications in Drug Discovery and Agrochemicals

Methyl 2-(2-chloropyridin-4-yl)acetate serves as a crucial intermediate in the synthesis of various biologically active molecules. The 2-chloropyridine moiety is a common feature in many kinase inhibitors, where the chlorine atom can be displaced by a nucleophile to build more complex structures.

Case Study: Kinase Inhibitors

Protein kinases are a significant class of drug targets, and inhibitors of these enzymes are used in the treatment of various diseases, including cancer and inflammatory disorders.[4] The 2-chloropyridine scaffold is a well-established pharmacophore in this area. For instance, compounds bearing this motif have been investigated as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a target implicated in neurodegenerative diseases like Alzheimer's.[5] The synthesis of such inhibitors often involves the reaction of intermediates like Methyl 2-(2-chloropyridin-4-yl)acetate with various amines or other nucleophiles.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methylene protons of the acetate group, and the methyl protons of the ester. The pyridine protons will appear in the aromatic region, with their chemical shifts and coupling constants being influenced by the chloro and acetate substituents. The methylene protons adjacent to the carbonyl group will likely appear as a singlet, and the methyl ester protons will also be a singlet in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will display signals for the five distinct carbons of the pyridine ring, the carbonyl carbon of the ester, the methylene carbon, and the methyl carbon. The chemical shifts of the pyridine carbons will be indicative of the substitution pattern.

Mass Spectrometry (MS)

The mass spectrum of Methyl 2-(2-chloropyridin-4-yl)acetate will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will likely involve the loss of the methoxy group, the entire ester group, and cleavage of the bond between the pyridine ring and the acetate side chain. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observable for the molecular ion and any chlorine-containing fragments.

Purification Protocol

Purification of the crude product is typically achieved by column chromatography on silica gel.

Column Chromatography Protocol:

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).

-

Column Packing: Pack a glass column with the silica gel slurry.

-

Sample Loading: Dissolve the crude Methyl 2-(2-chloropyridin-4-yl)acetate in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.

-

Elution: Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Methyl 2-(2-chloropyridin-4-yl)acetate.

Safety and Handling

Methyl 2-(2-chloropyridin-4-yl)acetate should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1]

-

Storage: Store at room temperature in a tightly sealed container.[1]

Conclusion

Methyl 2-(2-chloropyridin-4-yl)acetate is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and agrochemicals. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for the development of novel compounds with a wide range of biological activities. This guide provides a solid foundation for researchers to understand and effectively utilize this important chemical intermediate.

References

-

PubChem. Methyl 2-(6-chloropyridin-3-yl)acetate. [Link]

-

MDPI. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. [Link]

-

PubMed. Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Methyl 2-(6-chloropyridin-3-yl)acetate | C8H8ClNO2 | CID 53419528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. methyl 2-(6-chloropyridin-2-yl)acetate - CAS:161807-18-7 - Abovchem [abovchem.com]

- 4. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors [mdpi.com]

- 5. Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Methyl 2-(2-chloropyridin-4-yl)acetate from 2-Chloropyridine Derivatives

Foreword: Navigating the Synthesis of a Key Pharmaceutical Intermediate

Methyl 2-(2-chloropyridin-4-yl)acetate is a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds. Its structural motif, featuring a substituted pyridine ring, is a common feature in molecules designed to interact with biological targets. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in medicinal chemistry and process development. This guide provides a comprehensive overview of the primary synthetic strategies, offering detailed protocols, mechanistic insights, and practical guidance for the successful preparation of methyl 2-(2-chloropyridin-4-yl)acetate from readily available 2-chloropyridine precursors. We will explore multiple synthetic pathways, each with its own set of advantages and challenges, to equip the modern chemist with a robust toolkit for accessing this valuable molecule.

Strategic Approaches to the Target Molecule

The synthesis of methyl 2-(2-chloropyridin-4-yl)acetate can be approached through several distinct retrosynthetic disconnections. This guide will focus on three of the most logical and commonly employed strategies, starting from key 2-chloropyridine derivatives:

-

The Cyanomethylpyridine Pathway: A classical and reliable route involving the introduction of a nitrile group, followed by hydrolysis and esterification.

-

The Malonic Ester Synthesis: A versatile method for carbon-carbon bond formation, offering a direct route to the acetic acid side chain.

-

The Reformatsky Reaction: An alternative approach for the formation of the carbon-carbon bond, utilizing an organozinc reagent.

Each of these strategies will be discussed in detail, with an emphasis on the underlying chemical principles and the practical considerations for laboratory execution.

Route 1: The Cyanomethylpyridine Pathway

This pathway is a well-established and often preferred method due to its sequential and generally high-yielding steps. The overall transformation is depicted below:

Step 1: Synthesis of 2-Chloro-4-(chloromethyl)pyridine

The initial step involves the radical chlorination of the methyl group of 2-chloro-4-methylpyridine. This reaction is typically initiated by light or a radical initiator.

Causality of Experimental Choices:

-

Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) is often the reagent of choice for this transformation as it provides a controlled source of chlorine radicals upon initiation and is more convenient to handle than chlorine gas.

-

Initiator: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is crucial to start the radical chain reaction at a manageable temperature.

-

Solvent: An inert solvent, such as dichlorobenzene or carbon tetrachloride, is used to dissolve the starting material and facilitate the reaction.

-

Temperature: The reaction is typically carried out at elevated temperatures (reflux) to ensure a sufficient rate of radical initiation and propagation.

Experimental Protocol: Synthesis of 2-Chloro-4-(chloromethyl)pyridine

-

To a solution of 2-chloro-4-methylpyridine (1.0 eq) in a suitable solvent (e.g., dichlorobenzene), add a radical initiator such as AIBN (0.05 eq).

-

Heat the mixture to reflux (approximately 80-90 °C).

-

Slowly add sulfuryl chloride (1.1 eq) dropwise to the refluxing solution. The addition should be controlled to maintain a steady evolution of gas (SO₂ and HCl).

-

After the addition is complete, continue to heat the reaction mixture at reflux for an additional 2-4 hours, or until TLC or GC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and carefully quench with water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product can be purified by vacuum distillation to yield 2-chloro-4-(chloromethyl)pyridine.

| Reagent | Molar Ratio | Purpose |

| 2-Chloro-4-methylpyridine | 1.0 | Starting material |

| Sulfuryl chloride | 1.1 | Chlorinating agent |

| AIBN | 0.05 | Radical initiator |

| Dichlorobenzene | - | Solvent |

Step 2: Synthesis of 2-Chloro-4-(cyanomethyl)pyridine

The chloromethyl group is a good electrophile for nucleophilic substitution. In this step, it is displaced by a cyanide ion to form the corresponding nitrile.

Causality of Experimental Choices:

-

Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN) are common and effective sources of the cyanide nucleophile.

-

Solvent: A polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), is ideal for this Sₙ2 reaction as it solvates the cation of the cyanide salt, leaving the cyanide anion highly nucleophilic.

-

Temperature: The reaction is typically conducted at a slightly elevated temperature to increase the reaction rate, but excessive heat should be avoided to minimize side reactions.

Experimental Protocol: Synthesis of 2-Chloro-4-(cyanomethyl)pyridine

-

Dissolve 2-chloro-4-(chloromethyl)pyridine (1.0 eq) in DMSO.

-

Add sodium cyanide (1.2 eq) portion-wise to the solution, ensuring the temperature does not exceed 40-50 °C.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, pour the reaction mixture into a large volume of ice-water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to obtain 2-chloro-4-(cyanomethyl)pyridine.

| Reagent | Molar Ratio | Purpose |

| 2-Chloro-4-(chloromethyl)pyridine | 1.0 | Electrophile |

| Sodium cyanide | 1.2 | Nucleophile |

| DMSO | - | Solvent |

Step 3 & 4: Hydrolysis of the Nitrile and Esterification

The final two steps involve the hydrolysis of the nitrile to the carboxylic acid, followed by esterification to the desired methyl ester. These can sometimes be performed in a one-pot fashion.

Causality of Experimental Choices:

-

Hydrolysis: Acid-catalyzed hydrolysis is commonly employed. A strong acid, such as concentrated sulfuric acid or hydrochloric acid, in the presence of water, will protonate the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water.

-

Esterification: The Fischer-Speier esterification is a classic and effective method.[1][2] It involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst (e.g., sulfuric acid). The excess alcohol serves to drive the equilibrium towards the ester product.

Experimental Protocol: Hydrolysis and Esterification

-

To a flask containing 2-chloro-4-(cyanomethyl)pyridine (1.0 eq), add a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).

-

Heat the mixture to reflux for 4-6 hours. The progress of the hydrolysis can be monitored by the cessation of ammonia evolution or by TLC analysis of quenched aliquots.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium hydroxide or sodium carbonate) to precipitate the 2-(2-chloropyridin-4-yl)acetic acid.

-

Filter the solid, wash with cold water, and dry.

-

To the crude carboxylic acid, add a large excess of methanol and a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

Heat the mixture to reflux for 6-12 hours.

-

After cooling, remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude methyl 2-(2-chloropyridin-4-yl)acetate, which can be further purified by column chromatography.

| Reagent | Molar Ratio | Purpose |

| 2-Chloro-4-(cyanomethyl)pyridine | 1.0 | Starting material for hydrolysis |

| Sulfuric Acid/Water | - | Hydrolysis reagent |

| Methanol | Excess | Esterification reagent and solvent |

| Sulfuric Acid (catalytic) | ~0.05 | Esterification catalyst |

Route 2: The Malonic Ester Synthesis

This route offers a more direct method to construct the acetic acid side chain by alkylating a malonic ester with 2-chloro-4-(chloromethyl)pyridine, followed by hydrolysis and decarboxylation.[3][4]

Step 1: Alkylation of Diethyl Malonate

The acidic α-proton of diethyl malonate is removed by a base to form a nucleophilic enolate, which then displaces the chloride from 2-chloro-4-(chloromethyl)pyridine.

Causality of Experimental Choices:

-

Malonic Ester: Diethyl malonate is commonly used due to its commercial availability and suitable reactivity.

-

Base: Sodium ethoxide is a convenient and effective base for deprotonating diethyl malonate. It is typically prepared in situ from sodium metal and ethanol or used as a commercially available solution.

-

Solvent: Anhydrous ethanol is the solvent of choice as it is the conjugate acid of the ethoxide base, preventing unwanted transesterification reactions.

Experimental Protocol: Alkylation of Diethyl Malonate

-

In a flame-dried flask under an inert atmosphere, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in anhydrous ethanol.

-

To this solution, add diethyl malonate (1.1 eq) dropwise at room temperature.

-

After the addition is complete, add a solution of 2-chloro-4-(chloromethyl)pyridine (1.0 eq) in anhydrous ethanol.

-

Heat the reaction mixture to reflux for 8-12 hours.

-

Cool the reaction, neutralize with a weak acid (e.g., acetic acid), and remove the ethanol under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude diethyl 2-((2-chloropyridin-4-yl)methyl)malonate.

| Reagent | Molar Ratio | Purpose |

| 2-Chloro-4-(chloromethyl)pyridine | 1.0 | Electrophile |

| Diethyl malonate | 1.1 | Nucleophile precursor |

| Sodium | 1.0 | Base precursor |

| Anhydrous Ethanol | - | Solvent |

Step 2 & 3: Hydrolysis, Decarboxylation, and Esterification

The resulting substituted malonic ester is then hydrolyzed to the dicarboxylic acid, which readily undergoes decarboxylation upon heating to yield the desired acetic acid derivative. This is then esterified as in Route 1.

Causality of Experimental Choices:

-

Hydrolysis and Decarboxylation: Saponification with a strong base like sodium hydroxide, followed by acidification and heating, is a common method. The acidification protonates the carboxylate groups, and heating promotes the loss of CO₂ from the malonic acid intermediate. Alternatively, acidic hydrolysis with an acid like HBr in acetic acid can directly lead to the decarboxylated product.[5][6]

-

Esterification: As previously described, Fischer-Speier esterification with methanol and a catalytic amount of strong acid is an efficient method.

Experimental Protocol: Hydrolysis, Decarboxylation, and Esterification

-

To the crude diethyl 2-((2-chloropyridin-4-yl)methyl)malonate, add an aqueous solution of sodium hydroxide (2.5 eq).

-

Heat the mixture to reflux for 4-6 hours to effect saponification.

-

Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid until the pH is acidic.

-

Heat the acidified solution to reflux for an additional 2-4 hours to promote decarboxylation.

-

After cooling, extract the product into an organic solvent.

-

Dry the organic layer and concentrate to give the crude 2-(2-chloropyridin-4-yl)acetic acid.

-

Esterify the crude acid with methanol and catalytic sulfuric acid as described in Route 1.

Route 3: The Reformatsky Reaction

This route provides a convergent synthesis by forming the C-C bond between 2-chloro-4-pyridinecarboxaldehyde and a zinc enolate derived from a methyl haloacetate.[7][8]

Step 1: Reformatsky Reaction

An organozinc reagent is generated in situ from methyl bromoacetate and activated zinc. This reagent then adds to the carbonyl group of 2-chloro-4-pyridinecarboxaldehyde.

Causality of Experimental Choices:

-

Zinc: Activated zinc (e.g., zinc dust treated with a small amount of iodine or HCl) is required to initiate the oxidative insertion into the carbon-bromine bond.

-

Haloacetate: Methyl bromoacetate is a common choice for this reaction.

-

Solvent: Anhydrous ethereal solvents like THF or diethyl ether are typically used to stabilize the organozinc intermediate.

Experimental Protocol: Reformatsky Reaction

-

In a flame-dried flask under an inert atmosphere, suspend activated zinc dust (1.5 eq) in anhydrous THF.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of methyl bromoacetate (1.2 eq) and 2-chloro-4-pyridinecarboxaldehyde (1.0 eq) in THF to the zinc suspension.

-

The reaction is often initiated by gentle heating and then maintained at a moderate temperature.

-

After the reaction is complete (monitored by TLC), cool the mixture and quench by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution to obtain the crude β-hydroxy ester.

| Reagent | Molar Ratio | Purpose |

| 2-Chloro-4-pyridinecarboxaldehyde | 1.0 | Electrophile |

| Methyl bromoacetate | 1.2 | Organozinc precursor |

| Activated Zinc | 1.5 | Metal for organozinc formation |

| Anhydrous THF | - | Solvent |

Step 2: Deoxygenation

The resulting β-hydroxy ester needs to be deoxygenated to afford the final product. This can be a challenging step and may require specific reagents to avoid reduction of the pyridine ring or the ester. A common method is via a Barton-McCombie deoxygenation or by conversion of the alcohol to a good leaving group followed by reduction.

Due to the potential complexities and additional steps required for deoxygenation, this route is often less preferred than the cyanomethylpyridine or malonic ester routes for the synthesis of the target molecule.

Purification and Characterization

The final product, methyl 2-(2-chloropyridin-4-yl)acetate, is typically an oil or a low-melting solid. Purification is generally achieved by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Expected Spectroscopic Data:

-

¹H NMR: The spectrum should show a singlet for the methyl ester protons (~3.7 ppm), a singlet for the methylene protons (~3.6 ppm), and signals corresponding to the three protons on the pyridine ring.

-

¹³C NMR: The spectrum will show signals for the ester carbonyl carbon (~170 ppm), the methyl and methylene carbons, and the carbons of the pyridine ring.

-

IR Spectroscopy: Characteristic absorptions for the ester carbonyl group (~1740 cm⁻¹) and C-Cl bond will be present.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (185.61 g/mol ).

Troubleshooting and Side Reactions

-

Incomplete Chlorination (Route 1): If the radical chlorination does not go to completion, the starting material can be difficult to separate from the product. Ensure sufficient initiator and chlorinating agent are used and that the reaction is run for an adequate amount of time.

-

Dimerization during Cyanation (Route 1): Under certain conditions, self-condensation of the product can occur. Maintaining a moderate temperature and using the correct stoichiometry can minimize this.

-

Incomplete Hydrolysis or Esterification: These equilibrium-driven reactions may not go to completion. Using a large excess of one reagent (water for hydrolysis, alcohol for esterification) and ensuring sufficient reaction time and catalyst are key.

-

Dialkylation in Malonic Ester Synthesis (Route 2): If the stoichiometry is not carefully controlled, dialkylation of the malonic ester can occur. Using a slight excess of the malonic ester can help to minimize this.

-

Low Yields in Reformatsky Reaction (Route 3): The activation of zinc is critical for the success of this reaction. Ensure the zinc is properly activated before adding the other reagents.

Conclusion

The synthesis of methyl 2-(2-chloropyridin-4-yl)acetate can be successfully achieved through several synthetic routes, with the cyanomethylpyridine and malonic ester pathways being the most robust and commonly employed. The choice of route will depend on the availability of starting materials, scale of the reaction, and the specific expertise of the researcher. By understanding the underlying principles of each reaction and carefully controlling the experimental conditions, chemists can efficiently produce this valuable intermediate for further use in drug discovery and development.

References

- Nishihara, et al. (1993).

-

Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

- Scoville, A., & Smith, F. X. (1977). A malonic ester‐type synthesis with 4‐chloroquinoline utilizing highly acidic enols. Journal of Heterocyclic Chemistry, 14(6), 1081–1083.

-

Organic Syntheses Procedure. (n.d.). Malonic acid, methyl-, diethyl ester. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride. Retrieved from [Link]

-

Beilstein Journals. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]

-

ACS Publications. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

- CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents. (n.d.).

- CN103483244A - Preparation method of 2-(pyridine-4-yl) acetonitrile - Google Patents. (n.d.).

-

ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 19.20: The Malonic Ester Synthesis- A Way to Synthesize a Carboxylic Acid. Retrieved from [Link]

-

MDPI. (n.d.). NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2022). Manifestation of Intermolecular Interactions in the IR Spectra of 2- and 4-Methylmethcathinones Hydrochlorides: DFT Study and Hirshfeld Surfaces Analysis. Retrieved from [Link]

-

Chem-Station Int. Ed. (2014). Reformatsky Reaction. Retrieved from [Link]

-

Beilstein Journals. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]

-

YouTube. (2017). Malonic Ester Synthesis Reactions and Mechanism (Using Diethyl Malonate). Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Malonic Ester Synthetic Strategies. Retrieved from [Link]

-

DSpace@MIT. (n.d.). Palladium catalyzed cross-coupling of esters and amides. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). Recent developments in the asymmetric Reformatsky-type reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 19.20: The Malonic Ester Synthesis- A Way to Synthesize a Carboxylic Acid. Retrieved from [Link]

-

PMC - NIH. (n.d.). General palladium-catalyzed cross coupling of cyclopropenyl esters. Retrieved from [Link]

-

ResearchGate. (n.d.). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]

-

JOCPR. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. Retrieved from [Link]

- Google Patents. (n.d.). CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride.

- Google Patents. (n.d.). WO2015040635A2 - Purification of organic compounds by surfactant mediated preparative hplc.

- Google Patents. (n.d.). WO2023156675A1 - Process for purification of linagliptin.

- Google Patents. (n.d.). WO2014118797A1 - Purification of organic compounds using surrogate stationary phases on reversed phase columns.

- Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.

- Google Patents. (n.d.). CN1237571A - Preparation method of diethyl malonate.

- Google Patents. (n.d.). WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride.

- Google Patents. (n.d.). CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.

-

Semantic Scholar. (n.d.). Catalysis by 4-dialkylaminopyridines. Retrieved from [Link]

-

ResearchGate. (n.d.). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Retrieved from [Link]

-

Chemical Science (RSC Publishing). (n.d.). The ubiquitous cross-coupling catalyst system 'Pd(OAc)2'/2PPh3 forms a unique dinuclear PdI complex: an important entry point into catalytically competent cyclic Pd3 clusters. Retrieved from [Link]

-

Sci-Hub. (n.d.). ChemInform Abstract: Palladium‐Catalyzed Asymmetric Alkylation of Ketone Enolates. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). ethyl 2-pyridylacetate. Retrieved from [Link]

-

SciSpace. (n.d.). Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. Retrieved from [Link]

-

PMC - NIH. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

-

University of Florida. (n.d.). 22. The Fischer Esterification. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]

- 6. d-nb.info [d-nb.info]

- 7. Reformatsky Reaction [organic-chemistry.org]

- 8. Reformatsky reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Methyl 2-(2-chloropyridin-4-yl)acetate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2-chloropyridin-4-yl)acetate is a substituted pyridine derivative that holds significant interest as a versatile building block in medicinal chemistry and drug discovery. Its unique structural features, comprising a reactive chloropyridine ring and a methyl ester moiety, make it a valuable precursor for the synthesis of a wide array of more complex molecules with potential therapeutic applications. The pyridine scaffold is a common motif in many approved drugs, and the strategic placement of a chloro substituent and an acetate group offers multiple avenues for chemical modification and diversification.[1][2] This guide provides a comprehensive overview of the physical and chemical properties, a detailed synthesis protocol, and an exploration of the potential applications of Methyl 2-(2-chloropyridin-4-yl)acetate for researchers and scientists in the field of drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and drug design. While experimental data for Methyl 2-(2-chloropyridin-4-yl)acetate is not extensively reported in publicly available literature, a combination of data from suppliers, computational predictions, and information on its precursor, 2-(2-chloropyridin-4-yl)acetic acid, allows for the compilation of a comprehensive profile.

Core Compound Identifiers

| Property | Value | Source |

| CAS Number | 884600-82-2 | [3] |

| Molecular Formula | C₈H₈ClNO₂ | [3] |

| Molecular Weight | 185.61 g/mol | [3] |

| IUPAC Name | methyl 2-(2-chloropyridin-4-yl)acetate | |

| Synonyms | 4-Pyridineacetic acid, 2-chloro-, methyl ester; methyl (2-chloro-4-pyridinyl)acetate | [3] |

Predicted and Experimental Physical Properties

| Property | Value | Notes | Source |

| Melting Point | Not available | The precursor acid melts at 140-145 °C. | [1][4] |

| Boiling Point | Not available | Expected to be a high-boiling liquid. | |

| Solubility | Soluble in common organic solvents. | Based on general properties of similar esters. | |

| LogP | 1.4505 | Computationally predicted. | [3] |

| Topological Polar Surface Area (TPSA) | 39.19 Ų | Computationally predicted. | [3] |

Synthesis of Methyl 2-(2-chloropyridin-4-yl)acetate

The most direct and common method for the synthesis of Methyl 2-(2-chloropyridin-4-yl)acetate is the Fischer esterification of its parent carboxylic acid, 2-(2-chloropyridin-4-yl)acetic acid, with methanol in the presence of an acid catalyst.[5][6][7]

Proposed Synthetic Pathway

Caption: Proposed synthetic route to Methyl 2-(2-chloropyridin-4-yl)acetate.

Step-by-Step Experimental Protocol (Proposed)

This protocol is based on the well-established Fischer esterification reaction.[5][6][7][8]

Materials:

-

2-(2-chloropyridin-4-yl)acetic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (or other acid catalyst like p-toluenesulfonic acid)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-(2-chloropyridin-4-yl)acetic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 2-(2-chloropyridin-4-yl)acetate.

-

Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methylene protons of the acetate group, and the methyl protons of the ester. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing chloro substituent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. Key signals would include those for the carbonyl carbon of the ester, the carbons of the pyridine ring, the methylene carbon, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically in the region of 1735-1750 cm⁻¹. Other characteristic bands for C-Cl, C-N, and C-H vibrations will also be present.

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the isotopic pattern for the chlorine atom (approximately a 3:1 ratio for the M and M+2 peaks).

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of Methyl 2-(2-chloropyridin-4-yl)acetate is dictated by the electrophilic nature of the pyridine ring, particularly at the positions activated by the chloro substituent, and the reactivity of the ester functional group.

Key Reaction Pathways

Caption: Key reactive sites and potential transformations of the title compound.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic displacement by a variety of nucleophiles, including amines, alcohols, and thiols. This allows for the introduction of diverse functional groups at this position.

-

Cross-Coupling Reactions: The C-Cl bond can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to form C-C and C-N bonds, respectively. This enables the synthesis of biaryl and N-aryl pyridine derivatives.

-

Ester Manipulation: The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other ester derivatives. This provides a handle for further functionalization or for mimicking a carboxylic acid group in a biological context.

Role as a Building Block in Medicinal Chemistry

Substituted pyridineacetic acids and their esters are important intermediates in the synthesis of various biologically active compounds. The 2-chloropyridine moiety, in particular, is a precursor to a range of functionalized pyridines that have shown activity as enzyme inhibitors and receptor modulators.[1] The ability to selectively modify both the pyridine ring and the acetate side chain makes Methyl 2-(2-chloropyridin-4-yl)acetate a valuable tool for generating compound libraries for high-throughput screening and for structure-activity relationship (SAR) studies in lead optimization.

Safety and Handling

Methyl 2-(2-chloropyridin-4-yl)acetate should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

GHS Hazard Statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Conclusion

Methyl 2-(2-chloropyridin-4-yl)acetate is a key synthetic intermediate with significant potential in the field of drug discovery. While a complete experimental dataset for its physical properties is not yet available, its chemical characteristics and reactivity profile make it an attractive starting material for the synthesis of novel heterocyclic compounds. The strategic combination of a reactive chloro-substituent and a modifiable ester group provides medicinal chemists with a versatile platform for the design and synthesis of new therapeutic agents. Further research into the properties and applications of this compound is warranted to fully exploit its potential in the development of new medicines.

References

-

ResearchGate. Interaction of methyl (2-methylsulfanyl-6-phenyl-4-thioxopyrimidin-3(4H)- yl)acetate with hydrazine hydrate. [Link]

-

Molbase. Ethyl 2-(2-chloropyridin-4-yl)acetate. [Link]

-

PubChem. 2-(5-Chloropyridin-2-yl)acetic acid. [Link]

-

IRIS . An unexpected reaction of pyridine with acetyl chloride to give dihydropyridine and piperidine derivatives. [Link]

- Google Patents. CN105418493A - 2-chloropyridine synthetic method.

-

University of California, Irvine. The Fischer Esterification. [Link]

-

MIT OpenCourseWare. 5.310 (F19) Fischer Esterification Lab Manual. [Link]

-

ResearchGate. Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. [Link]

-

Organic Chemistry Portal. Fischer Esterification. [Link]

Sources

- 1. 2-Chloropyridine-4-acetic acid 97 887580-55-4 [sigmaaldrich.com]

- 2. CN105418493A - 2-chloropyridine synthetic method - Google Patents [patents.google.com]

- 3. chemscene.com [chemscene.com]

- 4. labsolu.ca [labsolu.ca]

- 5. community.wvu.edu [community.wvu.edu]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

Potential biological activity of Methyl 2-(2-chloropyridin-4-yl)acetate

An In-depth Technical Guide to the Potential Biological Activity of Methyl 2-(2-chloropyridin-4-yl)acetate

Authored by: Gemini, Senior Application Scientist

Abstract

Methyl 2-(2-chloropyridin-4-yl)acetate is a heterocyclic compound incorporating a chlorinated pyridine ring, a structure of significant interest in medicinal and agricultural chemistry. While direct studies on the biological activity of this specific molecule are not extensively published, its structural motifs are present in a variety of bioactive compounds. This guide provides a comprehensive framework for the systematic investigation of its potential biological activities, drawing upon established methodologies for related pyridine derivatives. We will explore potential applications including antimicrobial, enzyme inhibitory, and herbicidal activities. Detailed, self-validating experimental protocols are presented to enable researchers to rigorously assess the compound's bioactivity profile. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic or agrochemical potential of novel chemical entities.

Introduction and Chemical Profile

Methyl 2-(2-chloropyridin-4-yl)acetate (C₈H₈ClNO₂) is a small molecule featuring a pyridine ring substituted with a chlorine atom at the 2-position and a methyl acetate group at the 4-position. The presence of the electron-withdrawing chlorine atom and the ester functionality suggests potential for diverse chemical reactivity and biological interactions.

Chemical Structure:

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO₂ | [1] |

| Molecular Weight | 185.61 g/mol | [1] |

| SMILES | O=C(OC)CC1=CC(Cl)=NC=C1 | [1] |

| LogP | 1.4505 | [1] |

| Topological Polar Surface Area (TPSA) | 39.19 Ų | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 2 | [1] |

The LogP value suggests moderate lipophilicity, which may allow for membrane permeability, a crucial factor for intracellular activity. The TPSA is also within a range typical for orally bioavailable drugs.

Rationale for Biological Investigation

The 2-chloropyridine scaffold is a well-established pharmacophore found in numerous compounds with a wide range of biological activities. A survey of the literature on structurally related molecules provides a strong rationale for investigating Methyl 2-(2-chloropyridin-4-yl)acetate in several key areas:

-

Antimicrobial Activity: Pyridine derivatives are known to possess antibacterial and antifungal properties.[2][3][4][5] The chlorine substituent can enhance antimicrobial efficacy.[4] Specifically, 2,4-disubstituted pyridine derivatives have shown activity against Mycobacterium tuberculosis.[6]

-

Enzyme Inhibition: The core structure is present in molecules that inhibit various enzymes. For instance, derivatives of 2-chloropyridine have been shown to inhibit telomerase, suggesting potential anticancer applications.[7] Other related pyridine compounds have been investigated as inhibitors of LOXL2, urease, and acetylcholinesterase.[8][9][10]

-

Herbicidal Activity: Phenylpyridine derivatives have been successfully developed as herbicides.[11] The structural similarity suggests that Methyl 2-(2-chloropyridin-4-yl)acetate could exhibit phytotoxicity.

This guide will now detail the experimental workflows to explore these potential activities.

Proposed Experimental Workflows for Biological Characterization

The following sections outline a tiered approach to screening for biological activity, starting with broad-spectrum assays and progressing to more specific, mechanism-of-action studies.

Antimicrobial Activity Screening

A primary screen should assess the compound's activity against a panel of clinically relevant bacteria and fungi.

Caption: Workflow for antimicrobial activity screening.

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Bacterial/Fungal Inoculum:

-

Culture representative Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal (e.g., Candida albicans) strains overnight in appropriate broth (Mueller-Hinton for bacteria, RPMI-1640 for fungi).

-

Dilute the cultures to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.

-

-

Compound Preparation:

-

Prepare a 10 mg/mL stock solution of Methyl 2-(2-chloropyridin-4-yl)acetate in DMSO.

-

Perform serial two-fold dilutions in a 96-well microtiter plate using the appropriate broth to achieve a concentration range of 256 µg/mL to 0.5 µg/mL.

-

-

Incubation:

-

Add the standardized inoculum to each well.

-

Include positive controls (inoculum only) and negative controls (broth only), as well as a standard antibiotic control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

-

Incubate plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

Given the activity of related compounds against M. tuberculosis[6], a specialized screen is warranted.

-

Strain and Culture:

-

Use M. tuberculosis H37Rv strain cultured in Middlebrook 7H9 broth supplemented with OADC.

-

-

Assay Setup:

-

In a 96-well plate, perform serial dilutions of the test compound (e.g., from 100 µg/mL to 0.78 µg/mL).

-

Add a standardized inoculum of M. tuberculosis H37Rv.

-

Incubate at 37°C for 7-14 days.

-

-

Growth Inhibition Assessment:

-

Growth can be assessed visually or by using a resazurin microtiter assay (REMA). Add resazurin solution and incubate for 24 hours. A color change from blue to pink indicates viable bacteria. The MIC is the lowest concentration where the blue color is retained.

-

Enzyme Inhibition Assays

Based on the literature for related structures, several enzyme targets are of high interest.

Caption: Workflow for enzyme inhibition screening.

This protocol is based on the Telomeric Repeat Amplification Protocol (TRAP) and is relevant given the anti-telomerase activity of some 2-chloropyridine derivatives.[7]

-

Enzyme and Substrate Preparation:

-

Use a commercially available TRAP assay kit which includes telomerase extract, TRAP buffer, dNTPs, and a substrate oligonucleotide.

-

-

Reaction Setup:

-

In PCR tubes, combine the TRAP buffer, dNTPs, substrate, and varying concentrations of Methyl 2-(2-chloropyridin-4-yl)acetate.

-

Include a no-enzyme control, a positive control (enzyme, no inhibitor), and a known inhibitor control (e.g., ethidium bromide).

-

Add the telomerase extract to initiate the reaction.

-

-

Telomerase Reaction and PCR Amplification:

-

Incubate at room temperature for 30 minutes to allow for telomere extension.

-

Perform PCR amplification of the extended products according to the kit's instructions.

-

-

Detection and Analysis:

-

Analyze the PCR products on a polyacrylamide gel. A reduction in the characteristic 6-base pair ladder compared to the positive control indicates inhibition.

-

Quantify the band intensities to determine the IC₅₀ value.

-

This assay is relevant due to the urease inhibitory activity of related pyridine compounds.[10]

-

Reagent Preparation:

-

Prepare a solution of Jack bean urease in phosphate buffer.

-

Prepare a urea solution and the reagents for the Berthelot (indophenol) method to detect ammonia.

-

-

Inhibition Assay:

-

Pre-incubate the urease enzyme with various concentrations of the test compound for 30 minutes at 37°C.

-

Initiate the reaction by adding the urea solution.

-

After a defined time (e.g., 15 minutes), stop the reaction and measure the amount of ammonia produced using the Berthelot method, which forms a colored complex measurable at ~630 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration relative to a control without the inhibitor.

-

Determine the IC₅₀ value from a dose-response curve.

-

Herbicidal Activity Screening

The structural similarity to known herbicides warrants an investigation into the phytotoxic effects of Methyl 2-(2-chloropyridin-4-yl)acetate.[11]

Caption: Workflow for herbicidal activity screening.

This is a simple and effective primary screen for phytotoxicity.

-

Plate Preparation:

-

Line petri dishes with filter paper.

-

Add a defined volume of different concentrations of the test compound solution (formulated with a surfactant like Tween 20 to aid solubility) to the filter paper. Use water with surfactant as a control.

-

-

Seeding:

-

Place a set number of seeds (e.g., 20) of a sensitive indicator species (e.g., cress, Arabidopsis thaliana) on the moist filter paper.

-

-

Incubation:

-

Seal the petri dishes and incubate in a growth chamber with a defined light/dark cycle for 5-7 days.

-

-

Assessment:

-

Measure the germination rate (percentage of seeds that have germinated).

-

Measure the root and shoot length of the seedlings.

-

Calculate the concentration required for 50% growth reduction (GR₅₀).

-

Data Interpretation and Further Steps

-

Quantitative Analysis: For all assays, it is crucial to generate dose-response curves to determine key parameters such as MIC, IC₅₀, or GR₅₀. These values provide a quantitative measure of the compound's potency.

-

Selectivity and Toxicity: If activity is observed, it is essential to assess the compound's selectivity. For example, an ideal antimicrobial agent would be highly active against pathogens with minimal toxicity to mammalian cells (cytotoxicity assays using cell lines like HEK293 or HepG2 would be the next step).

-

Structure-Activity Relationship (SAR) Studies: If Methyl 2-(2-chloropyridin-4-yl)acetate shows promising activity, the synthesis and testing of analogues can help to identify the key structural features responsible for its biological effects and to optimize its potency and selectivity.

Conclusion

Methyl 2-(2-chloropyridin-4-yl)acetate represents a valuable starting point for biological investigation due to its structural relationship to a wide array of known bioactive molecules. The experimental workflows detailed in this guide provide a robust and systematic approach to uncovering its potential as an antimicrobial, enzyme inhibitor, or herbicidal agent. The data generated from these studies will be critical in determining the future direction of research and development for this compound.

References

-

Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. MDPI. [Link]

-

Ethyl 2-(2-chloropyridin-4-yl)acetate CAS No.: 937236-73-2. Moldb. [Link]

-

Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. ResearchGate. [Link]

-

Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors. PubMed. [Link]

-

In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. ResearchGate. [Link]

-

Hydroxypyridinethione Inhibitors of Human Insulin-Degrading Enzyme. eScholarship.org. [Link]

-

Synthesis, biological evaluation, and molecular docking studies of 2-chloropyridine derivatives possessing 1,3,4-oxadiazole moiety as potential antitumor agents. PubMed. [Link]

-

Medroxyprogesterone acetate and dexamethasone are competitive inhibitors of different human steroidogenic enzymes. ClinPGx. [Link]

-

Inhibitory effect of medroxyprogesterone acetate on human liver cytochrome P450 enzymes. PubMed. [Link]

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]

-

Inhibition of Histone Demethylases by 4-Carboxy-2,2′-Bipyridyl Compounds. PMC - NIH. [Link]

-

Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PMC - PubMed Central. [Link]

-

Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. PMC - NIH. [Link]

-

2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. Frontiers. [Link]

- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.

-

Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. [Link]

-

Methyl 2-[(5-chloropyridin-2-yl)amino]2-oxoacetate. Anichem. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2-((4-Chloropyridin-2-yl)oxy)acetic acid (89692-15-9) for sale [vulcanchem.com]

- 5. Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli [frontiersin.org]

- 7. Synthesis, biological evaluation, and molecular docking studies of 2-chloropyridine derivatives possessing 1,3,4-oxadiazole moiety as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Methyl 2-(2-chloropyridin-4-yl)acetate: A Strategic Building Block in Modern Medicinal Chemistry

Introduction: The Enduring Significance of the Pyridine Scaffold in Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, featuring in a vast array of FDA-approved drugs and clinical candidates.[1] Its ability to act as a hydrogen bond acceptor and its capacity for diverse functionalization make it a privileged scaffold in the design of bioactive molecules. Among the myriad of substituted pyridines, the 2-chloro-4-substituted pattern has emerged as a particularly valuable motif. The chlorine atom at the 2-position serves as a versatile synthetic handle, enabling a range of cross-coupling and nucleophilic substitution reactions, while the substituent at the 4-position can be tailored to probe specific interactions with biological targets.

This guide provides an in-depth technical overview of methyl 2-(2-chloropyridin-4-yl)acetate , a key building block that embodies the synthetic utility of the 2-chloropyridine scaffold. We will explore its synthesis, delve into its reactivity, and showcase its strategic application in the synthesis of complex pharmaceutical agents, most notably in the development of targeted cancer therapies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic endeavors.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a building block is fundamental to its effective use.

| Property | Value | Reference |

| CAS Number | 884600-82-2 | [2] |

| Molecular Formula | C₈H₈ClNO₂ | [2] |

| Molecular Weight | 185.61 g/mol | [2] |

| Appearance | White to off-white solid | |

| Synonyms | 4-Pyridineacetic acid, 2-chloro-, methyl ester | [2] |

Synthesis of Methyl 2-(2-chloropyridin-4-yl)acetate: A Multi-step Approach

The synthesis of methyl 2-(2-chloropyridin-4-yl)acetate is not a trivial one-step process but rather a sequence that builds complexity from simpler, commercially available precursors. A logical and validated pathway commences from isonicotinic acid, proceeding through its N-oxide to install the critical 2-chloro substituent, followed by elaboration of the 4-position.

Caption: Synthetic overview for Methyl 2-(2-chloropyridin-4-yl)acetate.

Step 1: Synthesis of 2-Chloro-4-pyridinecarboxylic Acid

The initial and most critical transformation is the chlorination of the pyridine ring at the 2-position. A robust method involves the reaction of isonicotinic acid N-oxide with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).[3]

Experimental Protocol:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Charging Reagents: To the flask, add isonicotinic acid N-oxide (1.0 eq), phosphorus oxychloride (approx. 4 volumes), and phosphorus pentachloride (approx. 2.2 eq).

-

Reaction Conditions: Heat the mixture to reflux and maintain for 3 hours. The reaction should be monitored by TLC or LC-MS for the consumption of the starting material.

-

Work-up: After cooling, the reaction mixture is carefully poured into water and allowed to stand overnight. This hydrolyzes the excess phosphorus halides.

-

Isolation: The resulting precipitate is collected by filtration and recrystallized from a suitable solvent like ethanol to yield 2-chloro-4-pyridinecarboxylic acid.[3]

Causality Insight: The N-oxide functionality is crucial here. It activates the pyridine ring for electrophilic attack and directs the chlorination to the 2- and 6-positions. The subsequent reaction with phosphorus halides achieves both chlorination and deoxygenation.

Step 2: Esterification to Methyl 2-(2-chloropyridin-4-yl)acetate

With the carboxylic acid in hand, the final step is a standard esterification. While various methods exist, a straightforward acid-catalyzed reaction with methanol is effective.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-4-pyridinecarboxylic acid (1.0 eq) in methanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

-

Reaction Conditions: Heat the mixture to reflux and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction mixture and neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

-

Isolation: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

-

Purification: The crude ester can be purified by flash column chromatography on silica gel to yield pure methyl 2-(2-chloropyridin-4-yl)acetate.

Self-Validation: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and ensure it is suitable for subsequent reactions.

Chemical Reactivity and Strategic Applications

The synthetic value of methyl 2-(2-chloropyridin-4-yl)acetate lies in the differential reactivity of its functional groups. The 2-chloro substituent is a prime site for metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), while the methyl ester can be hydrolyzed, reduced, or used in condensation reactions.

Caption: Key reaction pathways for the title building block.

Palladium-Catalyzed Cross-Coupling Reactions

The 2-chloro position is amenable to forming new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug synthesis.

-

Suzuki-Miyaura Coupling: This reaction is a powerful tool for creating biaryl structures. While specific examples with the title compound are not extensively documented, the reactivity of 2-chloropyridines is well-established.[4] Typical conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a Pd(II) source and a phosphine ligand), a base (e.g., K₂CO₃, Cs₂CO₃), and a boronic acid or ester coupling partner in a suitable solvent system.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, introducing primary or secondary amines at the 2-position.[5][6] This is particularly useful for accessing anilino- or alkylamino-pyridines, common motifs in kinase inhibitors. The reaction typically employs a palladium catalyst with a specialized phosphine ligand (e.g., BINAP, Xantphos) and a strong base (e.g., NaOt-Bu, K₃PO₄).

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions. The chlorine atom at the 2-position can be displaced by a variety of nucleophiles, such as amines, alcohols, and thiols. This reaction is often thermally driven and can be facilitated by the use of a non-nucleophilic base to trap the HCl byproduct. The SNAr reaction is a key step in the synthesis of many heterocyclic drugs.

Case Study: The Role of the 2-Chloro-4-substituted Pyridine Core in KRAS G12C Inhibitors

A prominent example highlighting the strategic importance of the 2-chloro-4-substituted pyridine scaffold is in the development of covalent inhibitors of KRAS G12C, a notorious oncogene. The drug Adagrasib (MRTX849) , approved for the treatment of non-small cell lung cancer, features a complex heterocyclic core derived from a related pyridine building block.[2][7]

While the commercial synthesis of Adagrasib has evolved, early routes and related developmental work showcase the utility of nucleophilic aromatic substitution on a 2,4-disubstituted pyridine ring.[8][9] In a representative synthetic approach, a chiral piperazine derivative is installed via an SNAr reaction at the 4-position of a tetrahydropyridopyrimidine core, which itself is constructed from precursors bearing the essential pyridine nitrogen and chloro-substituent.[9]

Caption: Conceptual synthetic logic for Adagrasib.

This case study underscores the value of the 2-chloropyridine moiety as a linchpin for constructing complex, polycyclic systems. The chlorine atom's reactivity allows for the sequential and regioselective introduction of key pharmacophoric elements.

Conclusion and Future Outlook

Methyl 2-(2-chloropyridin-4-yl)acetate is a highly versatile and strategically important building block in medicinal chemistry. Its synthesis, while multi-stepped, is achievable from readily available starting materials. The true power of this intermediate lies in its capacity for diverse and regioselective functionalization. The 2-chloro group serves as a reliable handle for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, enabling the construction of complex molecular architectures.

As demonstrated by its relevance to the synthesis of cutting-edge cancer therapeutics like KRAS G12C inhibitors, the 2-chloro-4-substituted pyridine core remains a highly sought-after scaffold. For medicinal chemists engaged in hit-to-lead optimization and the design of novel therapeutic agents, a thorough understanding of the synthesis and reactivity of building blocks like methyl 2-(2-chloropyridin-4-yl)acetate is not just advantageous—it is essential for innovation and success.

References

-

PrepChem. Synthesis of 2-chloro-4-pyridinecarboxylic acid. Available at: [Link]

-

Chen, C-Y., et al. Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. Organic Letters. (2023). Available at: [Link]

-

Snead, D. R., et al. Adagrasib’s Second-Generation Synthesis: Transitioning from Route Scouting to Optimization. Organic Process Research & Development. (2024). Available at: [Link]

-

Chen, C-Y., et al. Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. National Center for Biotechnology Information. (2023). Available at: [Link]

-

D'Amato, V., et al. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. (2020). Available at: [Link]

-

Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition. (2006). Available at: [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemscene.com [chemscene.com]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Reactivity of the Chlorine Atom in Methyl 2-(2-chloropyridin-4-yl)acetate

Introduction: A Versatile Scaffold in Modern Drug Discovery

Methyl 2-(2-chloropyridin-4-yl)acetate is a key heterocyclic building block in contemporary medicinal chemistry and drug development. The strategic placement of its functional groups—a reactive chlorine atom at the 2-position, a pyridine ring, and a methyl acetate moiety at the 4-position—renders it a highly versatile scaffold for the synthesis of complex molecular architectures. The reactivity of the C2-chlorine atom is of paramount importance, providing a linchpin for introducing diverse functionalities through a variety of synthetic transformations.

This in-depth technical guide explores the core reactivity of the chlorine atom in Methyl 2-(2-chloropyridin-4-yl)acetate. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols for its key transformations, and present comparative data to guide researchers in their synthetic endeavors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their work.

Electronic Landscape and its Influence on Reactivity

The reactivity of the chlorine atom at the C2 position of the pyridine ring is profoundly influenced by the electronic nature of the heterocyclic system. The pyridine nitrogen is inherently electron-withdrawing, which polarizes the C-Cl bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack[1]. This effect is further amplified by the methyl acetate group at the C4 position. The ester functionality acts as an additional electron-withdrawing group, further decreasing the electron density at the C2 position and thereby activating the chlorine atom for displacement[2].

This electronic activation makes Methyl 2-(2-chloropyridin-4-yl)acetate an excellent substrate for two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Caption: Electronic activation of the C2-Cl bond.

Nucleophilic Aromatic Substitution (SNAr) Reactions: A Gateway to Diverse Functionalities

The enhanced electrophilicity of the C2 carbon makes Methyl 2-(2-chloropyridin-4-yl)acetate highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. This class of reactions provides a straightforward and often metal-free method for introducing a wide range of nucleophiles, including amines, alkoxides, and thiolates.

Mechanism of SNAr

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group (chloride) is expelled, and the aromaticity of the pyridine ring is restored. The presence of electron-withdrawing groups, such as the pyridine nitrogen and the C4-ester, is crucial for stabilizing the negative charge of the Meisenheimer complex, thereby facilitating the reaction.

Sources

A Comprehensive Technical Guide to the Synthesis of Methyl 2-(2-chloropyridin-4-yl)acetate: Key Intermediates and Methodologies

Introduction

Methyl 2-(2-chloropyridin-4-yl)acetate is a valuable heterocyclic building block in the synthesis of a variety of compounds within the pharmaceutical and agrochemical industries. Its structure, featuring a reactive chlorine atom and an ester functional group, allows for diverse subsequent chemical transformations. This guide provides an in-depth exploration of the most common and efficient synthetic pathway to this target molecule, focusing on the critical intermediates, reaction mechanisms, and detailed experimental protocols designed for researchers, scientists, and professionals in drug development. The narrative emphasizes the causality behind experimental choices to ensure both scientific rigor and practical applicability.

Core Synthetic Pathway: A Multi-Step Approach

The most prevalent and industrially viable synthesis of Methyl 2-(2-chloropyridin-4-yl)acetate begins with the readily available starting material, 2-amino-4-picoline. The pathway involves a sequence of five key transformations: a Sandmeyer-type reaction, radical chlorination, nucleophilic substitution, nitrile hydrolysis, and final esterification. Each step is critical for achieving a high overall yield and purity of the final product.

Caption: Overall synthetic workflow from 2-Amino-4-methylpyridine to the final product.

Step 1: Synthesis of 2-Chloro-4-methylpyridine (Intermediate I)

The initial step involves the conversion of the amino group in 2-amino-4-methylpyridine to a chlorine atom. This is classically achieved through a Sandmeyer-type reaction, which proceeds via a diazonium salt intermediate.